molecular formula C17H14N2O B12921920 2-Benzyl-3-phenylpyrimidin-4(3H)-one CAS No. 89069-90-9

2-Benzyl-3-phenylpyrimidin-4(3H)-one

Katalognummer: B12921920
CAS-Nummer: 89069-90-9
Molekulargewicht: 262.30 g/mol
InChI-Schlüssel: BHSJZCMOWZCVIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-3-phenylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidinone family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-phenylpyrimidin-4(3H)-one typically involves the condensation of benzylamine and benzaldehyde with a pyrimidine derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-3-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dihydropyrimidines.

Wissenschaftliche Forschungsanwendungen

2-Benzyl-3-phenylpyrimidin-4(3H)-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-Benzyl-3-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Benzyl-4(3H)-pyrimidinone
  • 3-Phenyl-4(3H)-pyrimidinone
  • 2-Phenyl-3-benzylpyrimidin-4(3H)-one

Uniqueness

2-Benzyl-3-phenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidinone ring. This unique structure can lead to distinct biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

89069-90-9

Molekularformel

C17H14N2O

Molekulargewicht

262.30 g/mol

IUPAC-Name

2-benzyl-3-phenylpyrimidin-4-one

InChI

InChI=1S/C17H14N2O/c20-17-11-12-18-16(13-14-7-3-1-4-8-14)19(17)15-9-5-2-6-10-15/h1-12H,13H2

InChI-Schlüssel

BHSJZCMOWZCVIM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2=NC=CC(=O)N2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.